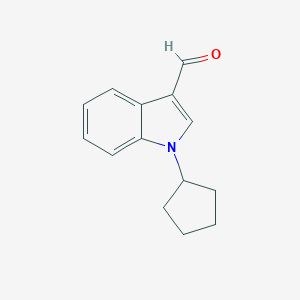

1-Cyclopentyl-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-10-11-9-15(12-5-1-2-6-12)14-8-4-3-7-13(11)14/h3-4,7-10,12H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCDNBKTOGJFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopentyl 1h Indole 3 Carbaldehyde

Strategies for Introducing the 1-Cyclopentyl Moiety

The alkylation of the indole (B1671886) nitrogen is a crucial step in the synthesis of N-substituted indoles. Several methods have been established for the introduction of a cyclopentyl group onto the indole nitrogen.

N-Alkylation Routes to 1-Cyclopentylindoles

Traditional N-alkylation of indoles often involves the use of a strong base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. rsc.org Common bases include sodium hydride in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). rsc.org While effective, this method can have limitations regarding substrate scope and the use of hazardous reagents. rsc.org

More recent approaches have focused on developing milder and more versatile catalytic systems. For instance, the use of a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) with dimethyl carbonate (DMC) or dibenzyl carbonate (DBC) as the alkylating agent provides an efficient method for N-alkylation under milder conditions.

A general procedure for the N-alkylation of indole-3-carbaldehyde involves reacting it with an alkyl halide in the presence of a base like potassium carbonate in a solvent mixture of acetonitrile and DMF under reflux. mdpi.com

Copper-Catalyzed N-Arylation/Alkylation with Cyclopentyl Reagents

Copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds. researchgate.netnih.gov These methods offer an alternative to traditional N-alkylation and are often characterized by their high efficiency and broad substrate scope. researchgate.net In the context of synthesizing 1-cyclopentylindoles, a copper catalyst, often in conjunction with a suitable ligand, can facilitate the coupling of an indole with a cyclopentyl-containing reagent. researchgate.net

For instance, a general method for the N-arylation of indoles utilizes catalysts derived from copper(I) iodide (CuI) and diamine ligands such as trans-1,2-cyclohexanediamine. nih.gov This approach can be adapted for N-alkylation. Another developed method involves the copper-catalyzed reductive cross-coupling between N-tosylhydrazones and indole reagents. researchgate.net

Furthermore, a ligand-controlled regiodivergent synthesis of N-alkylated chiral indoles has been developed using a copper hydride catalyst. nih.gov This method employs electrophilic indole derivatives, such as N-(benzoyloxy)indoles, as coupling partners. nih.gov The regioselectivity, favoring either N- or C3-alkylation, is controlled by the choice of the phosphine ligand. nih.gov

Formylation Techniques for C3-Carbaldehyde Group Introduction

The introduction of a carbaldehyde group at the C3 position of the indole ring is a common transformation in indole chemistry. Several reliable methods are available for this formylation step.

Vilsmeier-Haack Reaction for Indole-3-carbaldehydes

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. jk-sci.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, which is typically formed in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl3). mychemblog.comwikipedia.org

The reaction proceeds via an electrophilic aromatic substitution where the indole attacks the Vilsmeier reagent. jk-sci.comwikipedia.org The resulting iminium ion is then hydrolyzed during aqueous workup to yield the desired aldehyde. mychemblog.comwikipedia.org The Vilsmeier-Haack reaction is often preferred due to its simplicity, high yields, and the high purity of the resulting product. orgsyn.org It is considered a convenient method for preparing 1H-indole-3-carboxaldehyde. ekb.eg

A catalytic version of the Vilsmeier-Haack reaction has also been developed, utilizing a P(III)/P(V)=O cycle, which offers a more facile and efficient route for the direct construction of C1-deuterated indol-3-carboxaldehydes. rawdatalibrary.net

Direct Formylation Methodologies (e.g., utilizing N,N-dimethylformamide/POCl3)

Direct formylation of indoles using the N,N-dimethylformamide/phosphorus oxychloride (DMF/POCl3) system is a cornerstone of the Vilsmeier-Haack reaction. orgsyn.orgekb.eg This method is superior to many others as it is straightforward, convenient, and typically results in nearly quantitative yields of the aldehyde product in a high state of purity. orgsyn.org

The general procedure involves the dropwise addition of POCl3 to cooled DMF to form the Vilsmeier reagent. orgsyn.org A solution of the indole in DMF is then added, and the reaction mixture is heated. google.com Subsequent hydrolysis with an aqueous base affords the indole-3-carbaldehyde. orgsyn.org

Oxidative Approaches to the C3-Carbaldehyde Functionality (e.g., from skatole or gramine)

Alternative to direct formylation, oxidative methods starting from C3-substituted indoles such as skatole (3-methylindole) or gramine (3-((dimethylamino)methyl)-1H-indole) can also yield indole-3-carbaldehydes. ekb.eg

The oxidation of skatole to indole-3-carboxaldehyde (B46971) can be achieved using various oxidizing agents. researchgate.net One such method involves the use of 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in a mixture of tetrahydrofuran and water at room temperature. researchgate.net Enzymatic oxidation of skatole to indole-3-carboxaldehyde via indole-3-methanol has also been reported using tryptophan side chain oxidase from Pseudomonas. nih.govresearchgate.net

Gramine can also serve as a precursor to indole-3-carbaldehyde. ekb.eg The reaction of gramine with formulating species generated from hexamethylenetetramine (HMTA) and silica-supported ceric ammonium nitrate (CAN–SiO2) can produce the desired aldehyde in good yield. ekb.eg

Multistep Synthesis Pathways Incorporating Sequential Cyclopentylation and Formylation

The construction of 1-Cyclopentyl-1H-indole-3-carbaldehyde is typically accomplished via a sequential process involving N-alkylation and C-3 formylation. Two primary synthetic routes are considered based on the order of these reactions.

Route A: N-Cyclopentylation followed by C-3 Formylation

This common pathway begins with the N-alkylation of the indole ring, followed by the formylation of the resulting N-substituted indole.

Step 1: Synthesis of 1-Cyclopentyl-1H-indole. The first step involves the N-alkylation of indole. Classical conditions for this reaction employ a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF). rsc.org The base deprotonates the indole nitrogen, forming a nucleophilic indolide anion. This anion then reacts with a cyclopentylating agent, typically cyclopentyl bromide, via a nucleophilic substitution reaction to yield 1-cyclopentyl-1H-indole. google.comgoogle.com

Step 2: Formylation of 1-Cyclopentyl-1H-indole. The second step is the formylation of the N-cyclopentyl indole intermediate. The Vilsmeier-Haack reaction is a highly efficient and widely used method for this transformation. researchgate.netijpcbs.comekb.eg This reaction involves treating the N-substituted indole with the Vilsmeier reagent, which is an electrophilic species generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly DMF. ijpcbs.comorganic-chemistry.org The electrophilic Vilsmeier reagent attacks the electron-rich C-3 position of the indole ring. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the final product, this compound. organic-chemistry.org

Route B: C-3 Formylation followed by N-Cyclopentylation

An alternative pathway involves reversing the order of the reactions, starting with the formylation of indole.

Step 1: Synthesis of 1H-indole-3-carbaldehyde. Indole is first formylated at the C-3 position. The Vilsmeier-Haack reaction is again the method of choice due to its high yield and the high purity of the resulting product, 1H-indole-3-carbaldehyde. ekb.egresearchgate.net

Step 2: N-Cyclopentylation of 1H-indole-3-carbaldehyde. The resulting indole-3-carbaldehyde is then subjected to N-alkylation. Similar to Route A, the reaction is carried out using a base, such as anhydrous potassium carbonate (K₂CO₃), and a cyclopentylating agent like cyclopentyl bromide in a suitable solvent mixture, for example, acetonitrile and DMF. mdpi.com This step introduces the cyclopentyl group onto the nitrogen atom to yield the target compound.

The following table summarizes the key aspects of these synthetic pathways.

Interactive Data Table: Synthetic Pathways to this compound

| Route | Step | Reaction | Starting Material | Key Reagents | Product |

|---|---|---|---|---|---|

| A | 1 | N-Cyclopentylation | 1H-Indole | 1. Sodium Hydride (NaH)2. Cyclopentyl Bromide | 1-Cyclopentyl-1H-indole |

| 2 | C-3 Formylation (Vilsmeier-Haack) | 1-Cyclopentyl-1H-indole | Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | This compound | |

| B | 1 | C-3 Formylation (Vilsmeier-Haack) | 1H-Indole | Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | 1H-indole-3-carbaldehyde |

Regioselective Synthesis Considerations in Indole Functionalization

The synthesis of this compound relies on the precise control of regioselectivity during the two key functionalization steps. The inherent electronic properties of the indole ring dictate the preferred positions of electrophilic attack and alkylation.

Regioselectivity of N-Alkylation:

The alkylation of the indole ring can potentially occur at the N-1 or C-3 position. However, N-alkylation is generally favored under specific conditions. The N-H proton of indole is significantly more acidic than its C-H protons. Consequently, treatment with a strong base like NaH results in the selective deprotonation of the nitrogen atom, forming the indolide anion. rsc.orggoogle.com In this anion, the negative charge is formally on the nitrogen. While there is electron density at C-3, direct alkylation at the nitrogen atom is kinetically and often thermodynamically favored, leading to high selectivity for the N-substituted product. rsc.org The choice of solvent can also influence selectivity; polar aprotic solvents like DMF typically promote N-alkylation. rsc.orggoogle.com

Regioselectivity of Formylation:

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The indole nucleus is an electron-rich aromatic system, making it highly susceptible to attack by electrophiles. The reactivity is greater in the five-membered pyrrole ring than in the fused benzene (B151609) ring. Within the pyrrole ring, the C-3 position is the most nucleophilic and therefore the most reactive site for electrophilic substitution. semanticscholar.org

The preference for C-3 substitution can be explained by examining the stability of the cationic intermediate (the arenium ion or sigma complex) formed upon electrophilic attack.

Attack at C-3: When the electrophile (the Vilsmeier reagent) attacks the C-3 position, the positive charge is delocalized over the C-2 position and the nitrogen atom. The resulting intermediate maintains the aromaticity of the benzene ring.

Attack at C-2: Attack at the C-2 position forces the positive charge onto the nitrogen atom, but this requires breaking the aromaticity of the fused benzene ring in one of the resonance structures, which is energetically unfavorable.

Therefore, electrophilic substitution occurs preferentially at C-3, leading to the formation of 3-substituted indoles with high regioselectivity. ekb.egsemanticscholar.org This principle holds true for both indole and N-substituted indoles like 1-cyclopentyl-1H-indole, ensuring the formyl group is directed almost exclusively to the C-3 position.

Chemical Transformations and Reaction Pathways of 1 Cyclopentyl 1h Indole 3 Carbaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group is a prime site for numerous chemical reactions, including nucleophilic additions and oxidative transformations. These reactions are fundamental to the elaboration of the 1-Cyclopentyl-1H-indole-3-carbaldehyde scaffold into more complex molecular architectures.

Nucleophilic Addition Reactions

The carbon atom of the carbaldehyde group is electrophilic and readily undergoes attack by nucleophiles. This reactivity is central to the formation of a wide array of derivatives.

This compound readily condenses with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.com

For instance, the reaction with aniline (B41778) in the presence of glacial acetic acid under reflux conditions produces (E)-N-(1-Cyclopentyl-1H-indol-3-ylmethylene)aniline in a 78% yield. Similarly, condensation with various l-amino acids and aminophenols has been reported to generate novel heterocyclic Schiff bases. nih.gov The formation of the imine is confirmed by the appearance of a characteristic singlet signal for the azomethine proton (CH=N) in the 1H NMR spectrum. ijpbs.com

Table 1: Examples of Imine Formation from this compound

| Amine Reactant | Catalyst/Solvent | Product | Yield (%) |

| Aniline | Glacial Acetic Acid/Reflux | (E)-N-(1-Cyclopentyl-1H-indol-3-ylmethylene)aniline | 78 |

| 1,4-Diaminobutane | Absolute Ethanol (B145695)/Reflux | Schiff base ligand | Not specified ijpbs.com |

| Various l-amino acids | Not specified | Heterocyclic Schiff bases | Not specified nih.gov |

This table summarizes representative examples of imine formation reactions.

The aldehyde functionality can react with hydrazine (B178648) derivatives to form hydrazones. A notable class of these are thiosemicarbazones, synthesized by the condensation of an aldehyde with a thiosemicarbazide (B42300). aku.edu.tr This reaction is a type of Schiff base formation. aku.edu.trresearchgate.net The synthesis of indole-3-carboxaldehyde (B46971) thiosemicarbazone derivatives is typically achieved by reacting the corresponding aldehyde with thiosemicarbazides in ethanol, often with an acid catalyst like acetic acid. aku.edu.tr The resulting thiosemicarbazones are characterized by a thioamide NH proton signal in their 1H NMR spectra. aku.edu.tr

While specific examples starting directly from this compound are not detailed in the provided results, the general reactivity of indole-3-aldehydes suggests this transformation is readily achievable. The synthesis of various indole (B1671886) N-acylhydrazone derivatives has been accomplished by condensing hydrazide intermediates with aromatic aldehydes. nih.gov The reaction of indole-3-carboxaldehyde with thiosemicarbazide in refluxing ethanol is a known method to produce 1H-indole-3-carbaldehyde thiosemicarbazone. nih.gov

This compound can undergo condensation with hydroxylamine (B1172632) (NH2OH) to form oximes. These reactions can be performed under various conditions, including acidic and neutral media, by reacting the aldehyde with hydroxylamine hydrochloride. researchgate.netnih.gov The pH of the reaction medium can influence the isomerization of the resulting oximes. mdpi.com

Studies on N-substituted indole-3-carboxaldehyde oximes have shown the formation of both syn and anti isomers. researchgate.netmdpi.com For instance, the reaction of 1-methoxyindole-3-carboxaldehyde with hydroxylamine can lead to a mixture of syn and anti oximes, and their ratio can be influenced by reaction conditions and subsequent storage. mdpi.com Acidic conditions can promote the isomerization from the anti to the syn isomer for certain derivatives. mdpi.comsigmaaldrich.com The synthesis of these oximes can also be achieved using solvent-free mechanochemical methods, which can be a safer alternative to solution-phase reactions. nih.govsigmaaldrich.com

Table 2: Oximation of N-Substituted Indole-3-Carboxaldehydes

| Substrate | Reaction Conditions | Isomer Ratio (syn:anti) | Reference |

| 1-methoxyindole-3-carboxaldehyde | Literature method | 40:60 | mdpi.com |

| 1-methylindole-3-carboxaldehyde | Reaction with NaOH | 53% syn initially, increasing to 74% upon storage | mdpi.com |

This table highlights the formation and isomerization of oximes from related indole-3-aldehydes.

Oxidative Transformations of the Carbaldehyde Group

The aldehyde group is susceptible to oxidation to a carboxylic acid. However, more nuanced oxidative transformations like the Baeyer-Villiger oxidation offer pathways to different functional groups.

The Baeyer-Villiger oxidation converts aldehydes and ketones into carboxylic acids and esters, respectively, using peroxyacids or peroxides as the oxidant. wikipedia.orgyoutube.com For aldehydes, this reaction typically yields a carboxylic acid. youtube.com The reaction proceeds through the formation of a Criegee intermediate after the nucleophilic attack of the peroxyacid on the carbonyl carbon. wikipedia.org

While direct Baeyer-Villiger oxidation of this compound is not explicitly detailed in the provided results, the general principle applies. The oxidation of benzaldehyde (B42025) derivatives under Baeyer-Villiger conditions is known to produce phenols after hydrolysis, a reaction known as the Dakin reaction. chem-station.com This suggests that this compound could potentially be converted to 1-cyclopentyl-1H-indol-3-ol via a similar pathway. The reaction's outcome is influenced by the migratory aptitude of the groups attached to the carbonyl, with more electron-rich groups migrating preferentially. chem-station.com

Dakin Oxidation and Related Phenolic Conversions

The Dakin oxidation is a chemical reaction that transforms an ortho- or para-hydroxybenzaldehyde (or acetophenone) to a benzenediol and a carboxylate through the action of hydrogen peroxide in a basic medium. While this compound does not possess a phenolic hydroxyl group, its synthetic precursors or derivatives that do can undergo this transformation. For instance, if a hydroxyl group were introduced at the C4 or C6 position of the indole ring, the resulting hydroxy-indole-3-carbaldehyde could potentially undergo a Dakin-type oxidation.

In a hypothetical scenario, a 4-hydroxy-1-cyclopentyl-1H-indole-3-carbaldehyde could be treated with hydrogen peroxide and a base. The expected outcome would be the formation of 1-cyclopentyl-1H-indole-3,4-diol. This reaction underscores the utility of the Dakin oxidation in the synthesis of dihydroxyindole derivatives, which are valuable intermediates in medicinal chemistry and materials science.

Reductions to Alcohols and Alkanes

The aldehyde functional group at the C3 position of this compound is readily susceptible to reduction to either the corresponding primary alcohol, (1-Cyclopentyl-1H-indol-3-yl)methanol, or to the methyl group, yielding 1-Cyclopentyl-3-methyl-1H-indole. The choice of reducing agent is critical in directing the outcome of the reaction.

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), are typically employed for the selective reduction of the aldehyde to the primary alcohol. These reactions are generally high-yielding and can be carried out under standard laboratory conditions.

Below is a table summarizing the reduction reactions of this compound:

| Reagent(s) | Product | Reaction Type |

| Sodium borohydride (NaBH₄) | (1-Cyclopentyl-1H-indol-3-yl)methanol | Aldehyde to Alcohol |

| Lithium aluminum hydride (LiAlH₄) | (1-Cyclopentyl-1H-indol-3-yl)methanol | Aldehyde to Alcohol |

| Hydrazine (N₂H₄), Base, Heat | 1-Cyclopentyl-3-methyl-1H-indole | Wolff-Kishner Reduction |

| Amalgamated Zinc (Zn(Hg)), Acid | 1-Cyclopentyl-3-methyl-1H-indole | Clemmensen Reduction |

Reactions Involving the Indole Core

The indole nucleus of this compound is a key determinant of its reactivity, participating in a range of transformations including electrophilic aromatic substitution, C-H functionalization, and cycloaddition reactions.

Electrophilic Aromatic Substitution (EAS) at Unsubstituted Positions (C2, C4-C7)

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The C3 position is the most nucleophilic and is typically the primary site of electrophilic attack. However, in this compound, this position is already substituted with an aldehyde group. The aldehyde is an electron-withdrawing group, which deactivates the indole ring towards further electrophilic substitution.

Despite this deactivation, electrophilic substitution can be induced at other positions of the indole core under appropriate conditions. The regioselectivity of these reactions is influenced by both the deactivating effect of the C3-aldehyde and the directing effect of the N1-cyclopentyl group. Generally, electrophilic attack is directed to the C2, C4, C5, C6, or C7 positions. The precise location of substitution depends on the nature of the electrophile and the reaction conditions. For instance, nitration or halogenation reactions can be directed to the C5 or C6 position of the benzene (B151609) portion of the indole ring.

C-H Functionalization and Directed Arylation Reactions with C3-Aldehyde as Directing Group

In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new functional groups into organic molecules. The aldehyde group at the C3 position of this compound can act as a directing group, facilitating the selective functionalization of the C2 or C4 positions of the indole ring.

For example, palladium-catalyzed C-H arylation reactions can be employed to introduce aryl groups at the C2 position. In such a reaction, the aldehyde group would coordinate to the palladium catalyst, positioning it in close proximity to the C2-H bond and thereby promoting its activation and subsequent arylation. This strategy provides a highly efficient and atom-economical route to 2-aryl-1-cyclopentyl-1H-indole-3-carbaldehydes, which are challenging to synthesize using traditional cross-coupling methods.

Cycloaddition and Annulation Reactions with the Indole Nitrogen or Carbon Atoms

The indole core of this compound can also participate in cycloaddition and annulation reactions, leading to the formation of more complex polycyclic structures. The π-system of the indole ring can act as a diene or a dienophile in Diels-Alder reactions, depending on the nature of the reaction partner.

Furthermore, the indole nitrogen, after deprotonation, can act as a nucleophile in annulation reactions, leading to the formation of new rings fused to the indole core. These reactions are valuable for the construction of novel heterocyclic scaffolds with potential applications in various fields of chemistry.

Influence of the N1-Cyclopentyl Group on Regioselectivity and Reactivity

The N1-cyclopentyl group in this compound exerts a significant influence on the molecule's reactivity and the regioselectivity of its reactions. This influence can be attributed to a combination of steric and electronic effects.

Steric Effects: The bulky cyclopentyl group can sterically hinder the approach of reagents to the N1 and C2 positions of the indole ring. This steric hindrance can play a crucial role in directing the outcome of reactions such as electrophilic aromatic substitution and C-H functionalization. For example, in C-H functionalization reactions directed by the C3-aldehyde, the steric bulk of the N1-cyclopentyl group may favor functionalization at the C4 position over the C2 position.

Electronic Effects: The cyclopentyl group is an electron-donating group, which increases the electron density of the indole ring. This electronic effect can enhance the nucleophilicity of the indole core, making it more reactive towards electrophiles. However, this increased reactivity must be considered in conjunction with the deactivating effect of the C3-aldehyde group.

Multicomponent Reactions (MCRs) Incorporating this compound as a Key Reactant

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued in organic synthesis for their efficiency and atom economy. researchgate.net The aldehyde functional group at the C3 position of the indole scaffold makes this compound a valuable substrate for various MCRs, enabling the rapid assembly of complex heterocyclic structures. researchgate.net The indole moiety is a privileged structure in medicinal chemistry, and its incorporation into larger scaffolds through MCRs is a significant strategy in drug discovery.

One of the most prominent examples of MCRs is the Biginelli reaction, which traditionally involves the acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea (B33335) or thiourea. nih.govresearchgate.net This reaction produces 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs (DHPMs), which are known for a wide range of pharmacological activities. nih.gov While specific studies detailing the use of this compound in a Biginelli reaction are not extensively documented, its structural features make it a suitable candidate for the aldehyde component in such a transformation. The general scheme for this type of reaction allows for significant variation in the aldehyde component. researchgate.netnih.gov

Table 1: Representative Biginelli-Type Multicomponent Reaction This table illustrates a representative Biginelli-type reaction where this compound would serve as the aldehyde component based on the established reactivity of this reaction class.

| Reactant 1 (Aldehyde) | Reactant 2 (β-Dicarbonyl) | Reactant 3 | Catalyst (Example) | Potential Product |

| This compound | Ethyl acetoacetate | Urea | Lewis Acid (e.g., ZnCl₂) or Brønsted Acid (e.g., HCl) researchgate.net | 4-(1-Cyclopentyl-1H-indol-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

| This compound | Ethyl acetoacetate | Thiourea | Lewis Acid or Brønsted Acid nih.gov | 4-(1-Cyclopentyl-1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

Another significant class of MCRs involves the synthesis of fused pyrimidine (B1678525) systems, such as pyrimido[4,5-b]quinolines. These reactions often proceed via a three-component condensation of an aromatic aldehyde, an active methylene (B1212753) compound (e.g., barbituric acid or dimedone), and an amino-substituted pyrimidine, like 6-amino-1,3-dimethyluracil. rsc.org The reaction leverages the reactivity of the aldehyde to build a complex heterocyclic core in a single step. The use of L-proline as a catalyst in water has been shown to be an effective green method for promoting such transformations. rsc.org Given the established reactivity patterns, this compound is a logical candidate for the aldehyde component, leading to the formation of indole-annulated pyrimido[4,5-b]quinoline derivatives.

Table 2: Representative Synthesis of Pyrimido[4,5-b]quinoline-diones This table outlines a representative three-component reaction for the synthesis of pyrimido[4,5-b]quinoline-diones, illustrating the potential role of this compound as a reactant.

| Reactant 1 (Aldehyde) | Reactant 2 (Active Methylene) | Reactant 3 (Amine) | Catalyst (Example) | Potential Product |

| This compound | Barbituric acid | Aniline | L-proline rsc.org | 5-(1-Cyclopentyl-1H-indol-3-yl)-10-phenyl-1,2,3,4,5,10-hexahydropyrimido[4,5-b]quinoline-2,4-dione |

| This compound | N,N-Dimethylbarbituric acid | 6-Amino-1,3-dimethyluracil | Zirconium(IV) hydrosulfate researchgate.net | 5-(1-Cyclopentyl-1H-indol-3-yl)-1,3,7,9-tetramethyl-1,2,3,4,5,7,8,9-octahydropyrido[2,3-d:6,5-d']dipyrimidine-2,4,6,8-tetraone |

The versatility of MCRs provides a powerful platform for leveraging the structural and electronic properties of this compound to generate diverse and complex molecular architectures of potential interest in various fields of chemical research.

Synthesis and Characterization of Derivatives and Analogues of 1 Cyclopentyl 1h Indole 3 Carbaldehyde

Structural Diversification through Functional Group Interconversions on the Carbaldehyde and Indole (B1671886) Ring

The aldehyde functional group at the 3-position of the 1-cyclopentyl-1H-indole-3-carbaldehyde and the N-H group of the indole ring are key sites for structural modifications. These transformations allow for the introduction of a wide range of other functional groups, leading to a significant expansion of the chemical space around the parent molecule.

A common approach for the synthesis of this compound itself involves the N-alkylation of 1H-indole-3-carbaldehyde with a cyclopentyl halide, such as cyclopentyl bromide. This reaction is typically carried out in the presence of a base like sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). The aldehyde group is often introduced onto the indole ring prior to N-alkylation via the Vilsmeier-Haack reaction, which utilizes phosphorus oxychloride (POCl₃) and DMF.

Once the core structure is obtained, the carbaldehyde group can undergo a variety of transformations. For instance, condensation reactions with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) can yield the corresponding oxime derivatives. mdpi.com The reaction conditions, such as the equivalents of the reagents and the temperature, can be optimized to achieve high yields. mdpi.com Similarly, reactions with various hydrazine (B178648) derivatives can lead to the formation of hydrazones. scirp.org

Another important functional group interconversion is the reaction with thiosemicarbazides to form thiosemicarbazones. These reactions are typically Schiff base condensations carried out in the presence of an acid catalyst, such as acetic acid, in a suitable solvent like ethanol (B145695). aku.edu.tr The resulting thiosemicarbazones possess a conjugated N,N,S system that is of interest for its potential biological activities. aku.edu.tr

The following table summarizes some of the key functional group interconversions starting from indole-3-carbaldehyde derivatives:

| Starting Material | Reagent(s) | Product Type |

| 1H-Indole-3-carbaldehyde | Cyclopentyl bromide, NaH, DMF | This compound |

| 1-Benzyl-1H-indole-3-carbaldehyde | NH₂OH·HCl, NaOH | (Z/E)-1-(1-Benzyl-1H-indol-3-yl)-N-hydroxymethanimine |

| Indole-3-carbaldehyde | Thiosemicarbazides, Acetic acid, Ethanol | Indole-3-carboxyaldehyde thiosemicarbazones |

| 1H-Indole-3-carbaldehyde | Hydrazine hydrate | 1-[2-(4-Bromophenyl)-1H-indol-3-ylmethylene]hydrazine |

Preparation of Fused Heterocyclic Systems Containing the 1-Cyclopentylindole Scaffold

The this compound scaffold can also serve as a building block for the construction of more complex, fused heterocyclic systems. These reactions often utilize the reactivity of the aldehyde group and the adjacent C2-position of the indole ring.

While specific examples detailing the synthesis of fused systems directly from this compound are not extensively documented in the provided search results, the general reactivity of indole-3-carbaldehydes suggests several potential pathways. For instance, condensation reactions with bifunctional nucleophiles can lead to the formation of new rings fused to the indole core.

A general strategy involves the reaction of an indole-3-carbaldehyde derivative with a compound containing two nucleophilic sites that can react with the aldehyde and a suitable position on the indole ring, often after an initial condensation. For example, a mixture of a pyrimidine (B1678525) derivative and 1H-indole-3-carboxaldehyde in ethanol can be heated under reflux to yield a fused system. scirp.org

Design and Synthesis of Substituted 1-Cyclopentyl-1H-indole-3-carbaldehydes (e.g., halogenated, alkylated, or aryl-substituted derivatives)

The introduction of substituents onto the indole ring of this compound is a crucial strategy for modulating its physicochemical and biological properties. Common substitution patterns include halogenation, alkylation, and arylation at various positions of the indole nucleus.

The synthesis of these substituted derivatives often starts with a correspondingly substituted indole. For example, the synthesis of a 5-substituted-1H-indole-3-carbaldehyde can be achieved and subsequently N-alkylated with a cyclopentyl group. researchgate.net The Vilsmeier-Haack reaction is a versatile method for introducing the 3-carbaldehyde group onto a pre-substituted indole ring. google.com

A variety of substituted anilines can be used as starting materials to generate substituted indoles, which are then formylated. For example, 5-chloro-2-methyl-aniline can be used to synthesize 6-chloro-1H-indole-3-carbaldehyde, and 4-chloro-2-methyl-aniline can lead to 5-chloro-1H-indole-3-carbaldehyde. google.com Similarly, methylated anilines like 2,4-dimethyl-aniline and 2,5-dimethyl-aniline can be used to produce 5-methyl-1H-indole-3-carbaldehyde and 6-methyl-1H-indole-3-carbaldehyde, respectively. google.com

The following table provides examples of substituted indole-3-carbaldehydes synthesized from substituted anilines via the Vilsmeier-Haack reaction:

| Starting Aniline (B41778) | Product |

| 5-Chloro-2-methyl-aniline | 6-Chloro-1H-indole-3-carbaldehyde |

| 4-Chloro-2-methyl-aniline | 5-Chloro-1H-indole-3-carbaldehyde |

| 2,4-Dimethyl-aniline | 5-Methyl-1H-indole-3-carbaldehyde |

| 2,5-Dimethyl-aniline | 6-Methyl-1H-indole-3-carbaldehyde |

| 2-Methoxy-6-methyl-aniline | 7-Methoxy-1H-indole-3-carbaldehyde |

| 4-Amino-3-methylphenol | 5-Hydroxy-1H-indole-3-carbaldehyde |

These substituted indole-3-carbaldehydes can then be N-alkylated with a cyclopentyl group to yield the target substituted 1-cyclopentyl-1H-indole-3-carbaldehydes.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules. For 1-Cyclopentyl-1H-indole-3-carbaldehyde, a complete assignment of proton (¹H) and carbon-13 (¹³C) signals is achieved through one-dimensional and two-dimensional NMR experiments. The data presented is a composite analysis based on the known spectral features of the indole-3-carbaldehyde core and predictable shifts arising from the N-cyclopentyl substituent.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehyde proton, the aromatic protons of the indole (B1671886) ring, and the aliphatic protons of the cyclopentyl group. The aldehyde proton is typically the most deshielded, appearing as a sharp singlet. The aromatic region shows a complex pattern of multiplets corresponding to the protons on the benzene (B151609) ring portion of the indole structure, along with a distinct singlet for the proton at the C2 position of the pyrrole ring. The cyclopentyl group protons appear in the upfield region of the spectrum.

The expected chemical shifts (δ) in parts per million (ppm) are detailed in the interactive table below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde CHO | ~10.0 | s (singlet) |

| Indole H2 | ~8.2 | s (singlet) |

| Indole H4 | ~8.3 | d (doublet) |

| Indole H5 | ~7.4 | t (triplet) |

| Indole H6 | ~7.3 | t (triplet) |

| Indole H7 | ~7.5 | d (doublet) |

| Cyclopentyl CH (N-CH) | ~4.9 | p (pentet) |

| Cyclopentyl CH₂ | ~2.1 | m (multiplet) |

| Cyclopentyl CH₂ | ~1.9 | m (multiplet) |

| Cyclopentyl CH₂ | ~1.7 | m (multiplet) |

Note: The exact chemical shifts and coupling constants can vary based on the solvent and the specific spectrometer frequency used.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment. For this compound, a total of 14 distinct carbon signals are expected. The carbonyl carbon of the aldehyde group appears significantly downfield. The aromatic carbons of the indole ring resonate in the intermediate region, while the aliphatic carbons of the cyclopentyl group are found in the upfield region.

The predicted chemical shifts for each carbon atom are presented in the following interactive table.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | ~185.0 |

| Indole C2 | ~138.0 |

| Indole C3 | ~118.0 |

| Indole C3a | ~125.0 |

| Indole C4 | ~124.0 |

| Indole C5 | ~123.0 |

| Indole C6 | ~122.0 |

| Indole C7 | ~111.0 |

| Indole C7a | ~137.0 |

| Cyclopentyl C1' (N-CH) | ~55.0 |

| Cyclopentyl C2'/C5' | ~33.0 |

| Cyclopentyl C3'/C4' | ~25.0 |

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, several two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H4, H5, H6, H7) and within the cyclopentyl ring, confirming the sequence of methylene (B1212753) groups.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique is crucial for assigning the carbon signals of the cyclopentyl group by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would include the aldehyde proton to C3 of the indole ring, and the N-CH proton of the cyclopentyl group to the C2 and C7a carbons of the indole ring, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the context of conformational analysis, NOESY can reveal through-space interactions between the protons of the cyclopentyl ring and the protons of the indole core, which can help to define the preferred orientation of the cyclopentyl group relative to the indole plane.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the strong absorption of the aldehyde carbonyl group and the various vibrations of the indole ring and the cyclopentyl substituent. The absence of a broad N-H stretching band (typically around 3300-3500 cm⁻¹) confirms the N-substitution on the indole ring.

Key IR absorption bands are summarized in the interactive table below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (Cyclopentyl) | 2960-2870 | Strong |

| Aldehyde C-H Stretch | 2850-2820 and 2750-2720 | Medium-Weak |

| Aldehyde C=O Stretch | 1680-1660 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| Aliphatic C-H Bend (Cyclopentyl) | 1465-1450 | Medium |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₄H₁₅NO), the expected molecular weight is approximately 213.28 g/mol scbt.com.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 213. The fragmentation pattern is predicted to involve characteristic losses:

Loss of the cyclopentyl group: A prominent fragmentation pathway would be the cleavage of the N-cyclopentyl bond, leading to a fragment corresponding to the indole-3-carbaldehyde cation at m/z 144. This would be a very stable fragment.

Loss of the aldehyde group: Fragmentation may also involve the loss of the formyl group (CHO) as a radical, resulting in a peak at M-29 (m/z 184).

Loss of CO: Subsequent to the initial fragmentation, the loss of a neutral carbon monoxide molecule from the aldehyde is a common pathway.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Photophysical Studies)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the indole-3-carbaldehyde system. The N-cyclopentyl group, being an alkyl substituent, is not expected to significantly alter the primary absorption bands of the indole core, though minor shifts may occur. The UV-Vis spectrum of the parent 1H-indole-3-carbaldehyde shows absorption maxima in the UV region chemicalbook.com.

The expected absorption maxima (λ_max) are detailed below.

| Electronic Transition | Predicted λ_max (nm) |

| π → π | ~245 |

| π → π | ~260 |

| π → π* | ~300 |

Note: The exact wavelengths of maximum absorbance can be influenced by the solvent polarity.

Currently, detailed photophysical studies, such as fluorescence or phosphorescence data, for this compound are not widely available in the literature. Such studies would provide further insight into the excited state properties of the molecule.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

No data available.

Theoretical and Computational Chemistry Studies of 1 Cyclopentyl 1h Indole 3 Carbaldehyde Systems

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by approximating the electron density of a system. For indole-3-carbaldehyde derivatives, DFT methods like B3LYP are frequently employed to elucidate various molecular characteristics. tandfonline.comresearchgate.netresearchgate.net

Electronic Structure and Molecular Orbital Analysis

The electronic landscape of an indole-3-carbaldehyde is significantly influenced by its constituent parts: the aromatic indole (B1671886) ring system, the electron-withdrawing carbaldehyde group at the C3 position, and the N-substituent.

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. For the parent 1H-indole-3-carbaldehyde, MEP analysis shows that the most negative potential (red/yellow regions) is concentrated around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. The region around the indole NH proton exhibits the most positive potential (blue region), highlighting it as a site for nucleophilic interaction. tandfonline.com The cyclopentyl group in 1-Cyclopentyl-1H-indole-3-carbaldehyde would introduce a region of neutral potential, but its primary electronic influence would be through inductive effects on the indole nitrogen.

| Computational Property | 1H-Indole-3-carbaldehyde (Calculated Value) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.1 eV |

| Table 1: Frontier molecular orbital energies calculated for the parent compound 1H-indole-3-carbaldehyde using DFT (B3LYP/6-311++G(d,p)). These values provide a baseline for understanding the electronic properties of N-substituted derivatives. Data adapted from computational studies on 1H-indole-3-carbaldehyde. tandfonline.com |

Conformational Analysis and Stability

Aldehyde Group Rotation: For the parent indole-3-carbaldehyde, a potential energy surface (PES) scan reveals that the most stable conformer is the one where the aldehyde group is planar with the indole ring. researchgate.net

N-Substituent Rotation: In related N-substituted systems, such as 1-(4-Methylbenzenesulfonyl)indole-3-carbaldehyde, DFT calculations have shown that the rotational barrier around the N-C (or N-S) bond is relatively low, in the range of 2.5–5.5 kcal/mol. nih.gov This suggests that at room temperature, multiple conformations can coexist. For this compound, a conformational search would be necessary to identify the lowest energy arrangements of the cyclopentyl ring. The flexibility of the five-membered ring allows for various "envelope" and "twist" conformations, each impacting the steric environment around the indole nitrogen.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational analysis using DFT is a powerful tool for assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic frequencies of a molecule's vibrational modes, researchers can correlate them with observed spectral peaks. mdpi.com

For the parent 1H-indole-3-carbaldehyde, detailed assignments have been made. tandfonline.comresearchgate.net The characteristic C=O stretching vibration of the aldehyde group, for instance, is experimentally observed around 1650-1660 cm⁻¹ and is well-reproduced by DFT calculations (with appropriate scaling factors). Similarly, the N-H stretching vibration in the parent compound appears around 3150-3300 cm⁻¹. researchgate.net In this compound, this N-H band would be absent and replaced by C-H stretching and bending modes from the cyclopentyl group. The calculated spectra can help confirm the successful N-substitution by noting the disappearance of the N-H vibrational modes. researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) (1H-Indole-3-carbaldehyde) | Calculated Frequency (cm⁻¹) (1H-Indole-3-carbaldehyde) |

| N-H Stretch | ~3168 | ~3170 |

| C-H Stretch (Aromatic) | ~3110 | ~3112 |

| C=O Stretch | ~1651 | ~1655 |

| C=C Stretch (Aromatic) | ~1580 | ~1582 |

| C-N Stretch | ~1381 | ~1385 |

| Table 2: Comparison of selected experimental and DFT-calculated vibrational frequencies for key functional groups in 1H-indole-3-carbaldehyde. The strong correlation validates the use of computational methods for spectroscopic analysis. Data adapted from published studies. tandfonline.com |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions, providing insights into transition states and activation energies that are often inaccessible through experimental means alone. Indole-3-carbaldehydes are versatile precursors in many reactions, including multicomponent reactions and condensations. nih.gov

A prominent reaction involving indole-3-carbaldehydes is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds. nih.govacs.orgacgpubs.org DFT calculations can be employed to model this reaction mechanism. Such studies typically involve:

Reactant and Product Optimization: Determining the lowest energy structures of the starting materials (this compound and an active methylene compound) and the final product.

Transition State Searching: Locating the high-energy transition state structure that connects reactants to products. Vibrational frequency analysis is used to confirm the transition state, which should have a single imaginary frequency corresponding to the reaction coordinate. nih.govacs.org

For example, DFT studies on the TiCl₄-promoted Knoevenagel condensation have elucidated the role of the Lewis acid catalyst in activating the aldehyde and have calculated the activation barriers for the key cyclization steps. nih.govacs.org Similar computational approaches have been used to study the mechanism of NHC-catalyzed cycloaddition reactions involving indole aldehydes, revealing the steps of proton transfer, oxidation, and the stereochemistry-determining cycloaddition. bohrium.combohrium.com In a study on the reaction of 1-(oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with amines, quantum chemical calculations showed that the addition of the amine to the oxirane ring was energetically much more favorable than the formation of a Schiff base at the aldehyde group. researchgate.net

Molecular Dynamics Simulations of Conformational Behavior

While quantum chemical calculations are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations provide a way to observe the dynamic behavior of a molecule over time. MD simulations would be particularly insightful for this compound due to the flexibility of the N-cyclopentyl substituent.

An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and solving Newton's equations of motion for every atom over a series of very small time steps. This would generate a trajectory of the molecule's movements, revealing:

Conformational Landscape: The simulation would explore the different accessible conformations of the cyclopentyl ring and its rotation relative to the indole plane, showing which shapes are most prevalent and how quickly the molecule transitions between them.

Solvent Interactions: It would show how solvent molecules arrange around the solute, particularly around the polar aldehyde group and the nonpolar cyclopentyl and indole rings.

Flexibility and Rigidity: The simulation would quantify the flexibility of different parts of the molecule, such as the puckering of the cyclopentyl ring and the libration of the aldehyde group.

While specific MD studies on this exact molecule are not prominent, the technique has been applied to related systems. For instance, MD simulations of novel indole-tethered chromene derivatives have been used to demonstrate the stability of their binding within a protein active site, a crucial aspect of drug design. nih.gov

In Silico Prediction of Synthetic Pathways and Reactivity

Computational chemistry also offers tools for predicting how and where a molecule will react, and even for proposing viable synthetic pathways.

Reactivity Prediction: As mentioned in the electronic structure section, calculated properties can predict reactivity. Fukui function analysis, derived from DFT, can identify the specific atoms within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack, offering a more nuanced view than MEP maps alone. tandfonline.com This allows for the in silico prediction of regioselectivity in various reactions.

Synthetic Pathway Prediction: While fully automated de novo synthesis prediction is still an emerging field, computational methods can be used to evaluate and compare potential synthetic routes. For instance, the synthesis of N-alkylated indoles can be achieved through various methods. mdpi.com Computational chemistry could be used to calculate the reaction energetics for different alkylating agents or catalytic systems for the synthesis of this compound, helping to identify the most thermodynamically and kinetically favorable route before attempting it in the lab. Furthermore, databases and specialized software are increasingly used to perform in silico analysis of biosynthetic gene clusters to predict the metabolic pathways for the synthesis of complex natural products like indole alkaloids. nih.govresearchgate.net These tools analyze enzyme sequences and predict the reactions they catalyze, allowing for the reconstruction of entire biosynthetic pathways. researchgate.netnih.gov

Advanced Synthetic Applications and Methodological Development

1-Cyclopentyl-1H-indole-3-carbaldehyde as a Versatile Synthon in Complex Organic Molecule Synthesis

This compound is a valuable building block, or synthon, for the construction of more complex molecules. The reactivity of its C3-aldehyde group allows for a variety of chemical transformations, making it a key precursor for diverse molecular architectures. researchgate.netekb.eg Like other N-substituted indole-3-carbaldehydes, the cyclopentyl derivative is instrumental in synthesizing physiologically active molecules. researchgate.netpsu.edu The N-cyclopentyl group can enhance solubility in organic solvents and introduce specific steric bulk that can influence the outcome of chemical reactions.

A significant application of indole (B1671886) aldehydes is in the synthesis of bis(indolyl)methanes (BIMs). beilstein-journals.org These compounds, found in nature, are known for their wide range of pharmacological activities. beilstein-journals.org The synthesis typically involves the acid-catalyzed electrophilic substitution of indoles onto an aldehyde. In this context, this compound can react with another indole molecule to form a BIM derivative, where the cyclopentyl group can be a critical structural feature for biological efficacy. Furthermore, the aldehyde functionality is readily amenable to condensation reactions, such as the Knoevenagel and Claisen-Schmidt condensations, to form new carbon-carbon bonds and access a variety of complex structures, including indolylchalcones. psu.eduscirp.org

Table 1: Examples of Bioactive Compound Classes Derived from Indole-3-Carbaldehyde Scaffolds

| Compound Class | Synthetic Reaction Type | Potential Biological Activity |

| Bis(indolyl)methanes (BIMs) | Electrophilic Substitution | Antifungal, Antibacterial, Anti-inflammatory beilstein-journals.org |

| Indolylchalcones | Claisen-Schmidt Condensation | Antitumor psu.edu |

| Indole-derived Schiff Bases | Condensation with Amines | Antimicrobial, Antifungal researchgate.net |

| Substituted Tryptamines | Reduction of nitrovinylindoles | Various neurological activities |

| Furofuranoid Lignans | Multi-step synthesis | Anti-Alzheimer's, Anti-aging researchgate.net |

Contribution to the Development of Novel Organic Reactions and Catalytic Systems

The indole nucleus, and specifically the indole-3-carbaldehyde framework, has been a fertile ground for the development of new synthetic methods and catalytic systems. Research has focused on the direct functionalization of the indole ring, a step-economical approach to building molecular complexity.

A notable advancement is the use of the C3-formyl group as a directing group in transition-metal-catalyzed C-H activation reactions. For instance, a palladium(II)-catalyst system has been developed for the C4-arylation of free (NH) indoles, where the formyl group directs the metal to the C4 position. nih.govacs.org The presence of an N-substituent, such as a cyclopentyl group, can significantly influence the regioselectivity of these reactions, potentially favoring C2 or C7 functionalization depending on the catalytic system. nih.gov Research into N-substituted indole-3-carbaldehydes, including methyl and benzyl (B1604629) derivatives, demonstrates that the N-substituent is a key handle for modifying reaction outcomes in the synthesis of derivatives like oximes with potential urease inhibitory activity. mdpi.com

The synthesis of this compound itself relies on established formylation reactions of N-cyclopentyl indole, such as the Vilsmeier-Haack reaction, which traditionally uses phosphorus oxychloride and dimethylformamide. researchgate.netorgsyn.orgnih.gov The ongoing refinement of these fundamental reactions, including the development of milder and more efficient catalytic versions, is a significant area of research. nih.gov

Table 2: Palladium-Catalyzed C-H Arylation of 1H-Indole-3-carbaldehyde

| Catalyst System | Directing Group | Position Functionalized | Key Features |

| Pd(OAc)₂ / AgOAc | C3-Formyl | C4 | Provides C4-arylated indoles; reaction is sensitive to steric hindrance at the 5-position. nih.govacs.org |

| Pd(II) Catalyst | C3-Carboxylic Acid | C2 | Proceeds via decarboxylation followed by C2-arylation. nih.govacs.org |

Exploration of Sustainable Synthesis Routes for Indole Carbaldehydes

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign methods for the synthesis of indole carbaldehydes and their derivatives. researchgate.net This push is a response to the often harsh conditions, stoichiometric reagents, and complex workup procedures associated with traditional methods. researchgate.net

For the synthesis of BIMs from indole aldehydes, greener synthetic technologies being explored include photocatalysis, organocatalysis, and the use of nanocatalysts. beilstein-journals.org Many of these modern protocols offer advantages such as the use of water as a solvent, solvent-free conditions, lower catalyst loadings, and catalyst recyclability. beilstein-journals.orgnih.gov For example, Br₂ in water and various nano-Fe₃O₄ based catalysts have been shown to be effective for BIM synthesis under greener conditions. beilstein-journals.orgnih.gov

Alternative energy sources are also being employed to drive these reactions more efficiently and sustainably. Microwave irradiation has been shown to significantly shorten reaction times and improve yields for the N-alkylation of indole-3-carbaldehyde and subsequent condensation reactions. psu.edu Electrochemical synthesis is also emerging as a powerful and sustainable alternative, offering mild reaction conditions and high selectivity. researchgate.net Furthermore, multicomponent reactions, which combine several starting materials in a single step, and solvent-free reactions represent highly atom-economical and environmentally friendly strategies for accessing complex indole derivatives. researchgate.netmdpi.com

Table 3: Comparison of Sustainable Synthesis Methodologies for Indole Derivatives

| Methodology | Key Advantages | Example Application |

| Nanocatalysis | High efficiency, recyclability, mild conditions. beilstein-journals.org | Fe₃O₄ or TiO₂ nanoparticles for BIM synthesis. beilstein-journals.org |

| Microwave Irradiation | Reduced reaction times, improved yields. psu.eduresearchgate.net | N-alkylation of indole-3-carbaldehyde. psu.edu |

| Electrochemical Synthesis | Mild conditions, high selectivity, reduced waste. researchgate.net | C3-formylation of indoles. researchgate.net |

| Solvent-Free Reactions | Reduced solvent waste, simplified workup. beilstein-journals.orgmdpi.com | Addition of indoles to aldehydes. mdpi.com |

| Aqueous Media Reactions | Environmentally benign solvent. beilstein-journals.orgnih.gov | Br₂-catalyzed synthesis of BIMs in water. beilstein-journals.orgnih.gov |

Q & A

Q. What are the common synthetic routes for preparing 1-Cyclopentyl-1H-indole-3-carbaldehyde?

The synthesis typically involves two key steps:

- Aldehyde group introduction : The Vilsmeier-Haack reaction is widely used, where indole derivatives are treated with POCl₃ and DMF to form the 3-carbaldehyde moiety. This method is noted for high regioselectivity under controlled temperatures (80–110°C) .

- Cyclopentyl substitution : SN2 alkylation of 1H-indole-3-carbaldehyde with cyclopentyl halides (e.g., cyclopentyl bromide) in the presence of NaH or other strong bases in polar aprotic solvents like DMF. Reaction optimization includes stoichiometric control (1.2–1.8 equiv. alkylating agent) and inert atmosphere conditions .

Q. How is X-ray crystallography employed to characterize this compound?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:

- Data collection : Crystals are mounted on diffractometers (e.g., Bruker AXS) at 293 K, with Mo-Kα radiation (λ = 0.71073 Å).

- Structure refinement : SHELXL (part of the SHELX suite) refines atomic coordinates and thermal parameters, achieving R-factors < 0.05 for high-resolution data. This method confirms substituent positions and stereochemistry .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear EN 166-certified safety glasses, nitrile gloves, and lab coats. Use NIOSH-approved respirators (e.g., P95 filters) if aerosolization is possible .

- Engineering controls : Conduct reactions in fume hoods with negative pressure. Avoid drainage contamination due to potential environmental toxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of this compound?

- Analytical validation : Cross-validate data using differential scanning calorimetry (DSC) and HPLC purity assays. For spectral inconsistencies (e.g., NMR), compare results across deuterated solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .

- Reproducibility testing : Replicate synthesis under standardized conditions (e.g., 1.3 equiv. POCl₃, 80°C for 15 minutes) to isolate batch-specific variables .

Q. What strategies improve regioselectivity in the cyclopentylation of 1H-indole-3-carbaldehyde?

- Solvent effects : Use DMF or THF to stabilize transition states, reducing byproducts like N-alkylation isomers.

- Catalysis : Add KI (0.1 equiv.) to enhance SN2 reactivity via the "Finkelstein effect," particularly for sterically hindered cyclopentyl halides .

- Temperature control : Lower reaction temperatures (0–25°C) minimize side reactions, while extended stirring (16–24 hours) ensures completion .

Q. How do electronic effects of substituents influence the aldehyde group’s reactivity in downstream applications?

- Electron-withdrawing groups (EWGs) : Substituents like nitro or halides at the indole 6-position increase electrophilicity of the aldehyde, enhancing nucleophilic addition (e.g., in Schiff base formation).

- Steric hindrance : Bulky groups (e.g., 2-methylbenzyl) reduce accessibility to the aldehyde, necessitating polar solvents (e.g., DCM) or elevated temperatures for reactions .

Methodological Considerations

- Crystallographic data interpretation : Use Olex2 or Mercury software to visualize SHELXL-refined structures, focusing on bond angles (e.g., C3-C2-C1 = 120.5°) and torsional parameters to confirm conformational stability .

- Contradiction analysis : Apply hypothesis-driven experimentation (e.g., DoE) to isolate variables in conflicting synthetic yields. For example, test the impact of DMF purity or POCl₃ freshness on aldehyde formation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.